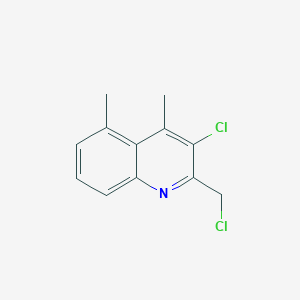

3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline

Description

3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline is a halogenated quinoline derivative characterized by a chloro group at position 3, a chloromethyl group at position 2, and methyl substituents at positions 4 and 5. This compound’s structure combines electron-withdrawing (chloro, chloromethyl) and electron-donating (methyl) groups, conferring unique physicochemical properties. Quinoline derivatives are widely studied for their biological activities and synthetic versatility in medicinal chemistry. The chloromethyl group at position 2 is particularly reactive, enabling further functionalization via nucleophilic substitution or alkylation reactions .

Properties

Molecular Formula |

C12H11Cl2N |

|---|---|

Molecular Weight |

240.12 g/mol |

IUPAC Name |

3-chloro-2-(chloromethyl)-4,5-dimethylquinoline |

InChI |

InChI=1S/C12H11Cl2N/c1-7-4-3-5-9-11(7)8(2)12(14)10(6-13)15-9/h3-5H,6H2,1-2H3 |

InChI Key |

ZCRZRUBYZPOAJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C(=NC2=CC=C1)CCl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 2-(chloromethyl)-4,5-dimethylquinoline using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivative.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol for methoxylation.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline serves as a versatile intermediate for the synthesis of more complex quinoline derivatives. It is used in the development of novel ligands for catalysis and in the preparation of heterocyclic compounds with potential biological activities.

Biology and Medicine: This compound has shown promise in medicinal chemistry for the development of new drugs. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. Research is ongoing to explore its potential as a lead compound for new therapeutic agents.

Industry: In the materials science industry, this compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline in biological systems involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical metabolic pathways, thereby exerting its therapeutic effects. The exact pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and molecular features between 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline and similar quinoline-based compounds:

Physicochemical Properties

- Melting Points : The target compound’s melting point is expected to be lower than ’s chalcone derivative (453–455 K) due to reduced π-π interactions from alkyl substituents.

- Solubility : The chloromethyl group increases hydrophobicity compared to ’s sulfonyl-containing analogue, which has higher polarity.

- Crystallography : ’s compound exhibits π-π stacking (centroid distances: 3.428–3.770 Å), whereas the target compound’s methyl groups likely disrupt such interactions, leading to less dense packing .

Stability and Reactivity Trends

- The target compound’s chloromethyl group is more reactive than ’s sulfonyl group, which stabilizes the molecule via strong electron-withdrawing effects.

- Methyl substituents at positions 4 and 5 in the target compound reduce steric hindrance compared to ’s bulky phenyl and thienyl groups, facilitating synthetic modifications.

Biological Activity

3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article aims to consolidate findings on the biological activity of this specific compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

The molecular formula of 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline is with a molecular weight of 233.11 g/mol. Its structure features a quinoline ring system substituted with chlorine and methyl groups, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.11 g/mol |

| IUPAC Name | 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline |

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on various quinoline compounds reported that some derivatives showed promising activity against a range of bacterial strains. Specifically, 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline was tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones in disc diffusion assays .

Anticancer Properties

Quinoline derivatives are also recognized for their anticancer potential. In vitro studies have shown that 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline can induce apoptosis in cancer cell lines. The compound was found to inhibit cell proliferation and promote cell cycle arrest at the G2/M phase in human cancer cells. Mechanistic studies suggested that this action may be mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Antiviral Activity

In addition to antibacterial and anticancer effects, there is emerging evidence regarding the antiviral properties of quinoline derivatives. Preliminary studies indicated that 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline could inhibit viral replication in vitro, particularly against influenza virus strains. The proposed mechanism involves interference with viral entry and replication processes .

Synthesis Methods

The synthesis of 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the Quinoline Core : Utilizing a cyclization reaction involving an appropriate aniline derivative.

- Chlorination : Introducing chlorine substituents through electrophilic aromatic substitution.

- Methylation : Adding methyl groups via alkylation reactions.

The overall yield and purity of the synthesized compound are critical for its biological evaluation.

Study on Antimicrobial Activity

A comprehensive study investigated the antimicrobial efficacy of several quinoline derivatives including 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .

Anticancer Mechanism Investigation

In another research effort, the anticancer mechanism of 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline was explored using human breast cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner and activated apoptotic pathways involving caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.